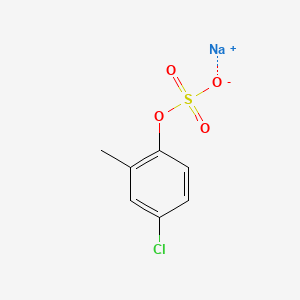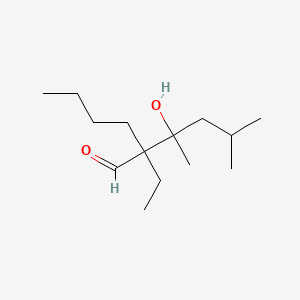
2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal is an organic compound that belongs to the class of aldehydes. It is characterized by a complex structure with multiple alkyl groups and a hydroxyl group attached to the carbon chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanone: A ketone analog with similar structural features.
2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanoic acid: A carboxylic acid derivative.
2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanol: An alcohol derivative.
Uniqueness
2-Butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal is unique due to its specific combination of functional groups and its reactivity profile. The presence of both an aldehyde and a hydroxyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H28O2 |
|---|---|
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2-butyl-2-ethyl-3-hydroxy-3,5-dimethylhexanal |
InChI |
InChI=1S/C14H28O2/c1-6-8-9-14(7-2,11-15)13(5,16)10-12(3)4/h11-12,16H,6-10H2,1-5H3 |
InChI-Schlüssel |
XQRCOYUJLTVJKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(C=O)C(C)(CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





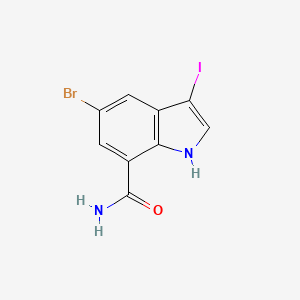
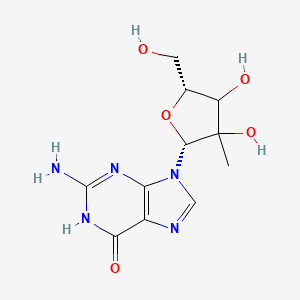
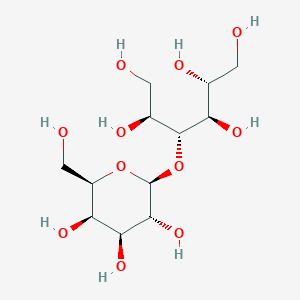
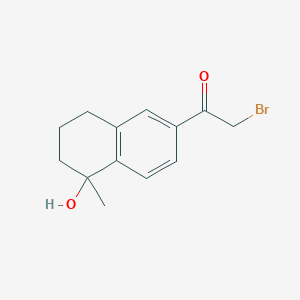
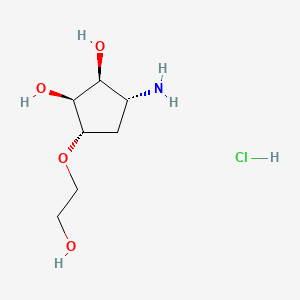
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)

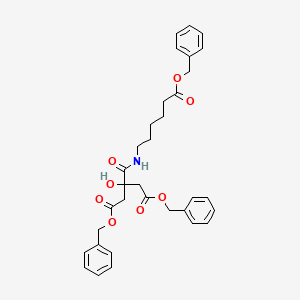

![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
